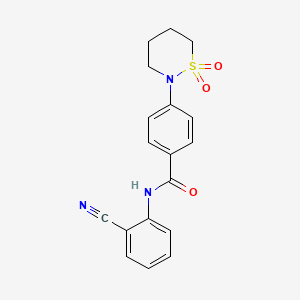

N-(2-cyanophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-cyanophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide and related compounds involves various chemical reactions, primarily focusing on the interaction of benzimidoyl chlorides with thioamides. In one study, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamide reagents resulted in the formation of different cyclic products, including 3,1-benzothiazine and other heterocyclic skeletons . Another approach involved the acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile to synthesize N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Additionally, copper-catalyzed intramolecular cyclization processes have been employed to synthesize N-benzothiazol-2-yl-amides .

Molecular Structure Analysis

The molecular structure of related benzamide compounds has been extensively studied using various spectroscopic and crystallographic techniques. For instance, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined using single crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond . Similarly, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and density functional theory (DFT) calculations .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives has been explored in several studies. For example, a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and their formation routes discussed . These compounds were also evaluated for their antioxidant activities, indicating potential for further biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely linked to their molecular structure. The solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were revealed by X-ray single crystallography, and their solution-phase hydrogen bonding interactions were examined through UV-Vis absorption and NMR analyses . The antioxidant properties of novel N-substituted benzamide derivatives were determined using the DPPH free radical scavenging test, showcasing their potential as bioactive molecules .

Scientific Research Applications

Synthesis and Chemical Properties

- N-(2-cyanophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide and related compounds have been extensively studied in the field of organic chemistry, particularly focusing on their synthesis. A study by Wang et al. (2008) explores the synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process (Wang et al., 2008). Additionally, Fathalla and Pazdera (2002) discuss the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides, yielding various cyclic products like benzothiazine and quinazoline (Fathalla & Pazdera, 2002).

Potential Biological Activities

- Some derivatives of N-(2-cyanophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide have been evaluated for their biological activities. Zia-ur-Rehman et al. (2006) synthesized a series of biologically active benzothiazin-3-yl-quinazolin-4(3H)-ones, which showed activity against both Gram-positive and Gram-negative bacteria, notably Bacillus subtilis (Zia-ur-Rehman et al., 2006). Bikobo et al. (2017) also synthesized thiazole derivatives with significant antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).

Photophysical and Structural Characteristics

- The photophysical and structural characteristics of related compounds have been a subject of interest. Padalkar et al. (2011) synthesized benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, analyzing their photo-physical properties in different solvents (Padalkar et al., 2011).

Potential Applications in Sensing Technologies

- The ability of certain derivatives to act as colorimetric sensors has been explored. Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, finding that one compound showed a drastic color transition in response to fluoride anions, indicating potential use in naked-eye detection technologies (Younes et al., 2020).

properties

IUPAC Name |

N-(2-cyanophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c19-13-15-5-1-2-6-17(15)20-18(22)14-7-9-16(10-8-14)21-11-3-4-12-25(21,23)24/h1-2,5-10H,3-4,11-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVWEKMKLZFUBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2504316.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2504322.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)

![4-(2-{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}ethyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2504329.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2504335.png)